Chloromethyl phenyl sulfone
Overview
Description
Chloromethyl phenyl sulfone is an organic compound with the molecular formula C6H5SO2CH2Cl. It is a sulfone derivative characterized by a phenyl group attached to a sulfone group, which is further connected to a chloromethyl group. This compound is known for its versatility in organic synthesis and its role as an intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Chloromethyl phenyl sulfone can be synthesized through several methods. One common approach involves the reaction of phenyl sulfone with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under mild conditions, yielding this compound as the primary product .
Industrial Production Methods
In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques helps in achieving the desired product quality .
Chemical Reactions Analysis
Types of Reactions
Chloromethyl phenyl sulfone undergoes various chemical reactions, including:
Nucleophilic Substitution: It participates in vicarious nucleophilic substitution reactions, where the chloromethyl group acts as a leaving group.
Oxidation and Reduction: The sulfone group can be involved in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Addition Reactions: It can react with aldehydes and ketones to form α,β-epoxy sulfones.
Common Reagents and Conditions
Bases: Strong bases such as sodium hydride or potassium tert-butoxide are commonly used in nucleophilic substitution reactions.
Major Products
The major products formed from these reactions include phenylsulfonylmethyl derivatives and α,β-epoxy sulfones, which are valuable intermediates in organic synthesis .
Scientific Research Applications
Chloromethyl phenyl sulfone has a wide range of applications in scientific research:
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of drugs and other therapeutic agents.
Industry: It is employed in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The primary mechanism of action of chloromethyl phenyl sulfone involves its role as a nucleophile in substitution reactions. The chloromethyl group acts as a leaving group, allowing the sulfone moiety to participate in the formation of new carbon-sulfur bonds. This mechanism is particularly evident in vicarious nucleophilic substitution reactions, where the compound reacts with nitroarenes to form substituted products .
Comparison with Similar Compounds
Similar Compounds
Chloromethyl phenyl sulfide: Similar structure but with a sulfide group instead of a sulfone group.
Phenylmethanesulfonyl chloride: Contains a sulfonyl chloride group instead of a chloromethyl group.
4-Chlorophenyl phenyl sulfone: Has a chlorine atom on the phenyl ring instead of the chloromethyl group.
Uniqueness
Chloromethyl phenyl sulfone is unique due to its ability to act as a versatile intermediate in various organic reactions. Its chloromethyl group provides a reactive site for nucleophilic substitution, while the sulfone group enhances its stability and reactivity compared to similar compounds .
Properties
IUPAC Name |
chloromethylsulfonylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClO2S/c8-6-11(9,10)7-4-2-1-3-5-7/h1-5H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXAIQSVCXQZNRY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00222386 | |
Record name | ((Chloromethyl)sulphonyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00222386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7205-98-3 | |
Record name | [(Chloromethyl)sulfonyl]benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7205-98-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | ((Chloromethyl)sulphonyl)benzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007205983 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Chloromethyl phenyl sulfone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41586 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | ((Chloromethyl)sulphonyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00222386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [(chloromethyl)sulphonyl]benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.802 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ((CHLOROMETHYL)SULPHONYL)BENZENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QB5SR7NM49 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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